
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group attached to a diphenylethyl moiety, which is further connected to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide typically involves a Grignard reaction. This reaction utilizes the activated methyl group in position 2 to form the desired compound. The process involves the reaction of a suitable Grignard reagent with a benzamide derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely employed to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group and benzamide moiety play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)-N-phenylbenzamide
- 2-(2-Hydroxy-2,2-diphenylethyl)benzonitrile
- Benzenesulfonamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl
Uniqueness
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, diphenylethyl moiety, and benzamide group sets it apart from similar compounds, making it valuable for various research and industrial applications.
Properties
CAS No. |
2594-59-4 |
|---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylethyl)-N-methylbenzamide |
InChI |
InChI=1S/C22H21NO2/c1-23-21(24)20-15-9-8-10-17(20)16-22(25,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15,25H,16H2,1H3,(H,23,24) |
InChI Key |
ZWQQPIWZCZVYFR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



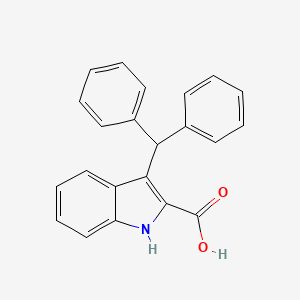

![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
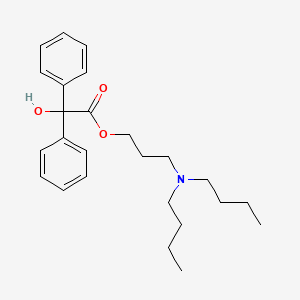
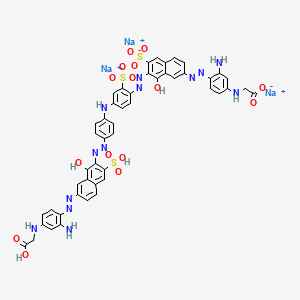

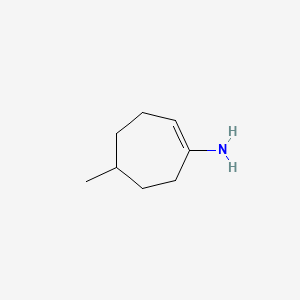


![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)

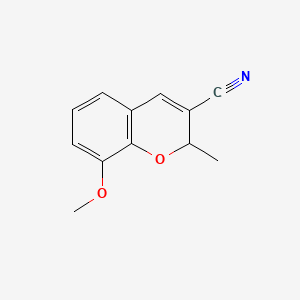
![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
